molecular formula C18H17N3O2 B2865303 4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1904021-20-0

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No. B2865303
CAS RN: 1904021-20-0
M. Wt: 307.353
InChI Key: NUINSJCCOUCFCQ-UHFFFAOYSA-N
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Description

“4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not available in the retrieved resources.


Molecular Structure Analysis

The molecule consists of a pyrrolidine ring attached to a pyridine ring via an oxygen atom. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring, a component of the compound, has been utilized in the development of SARMs. These modulators are optimized to selectively target androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. The pyrrolidine derivatives, including those similar to our compound of interest, have shown promise in enhancing the selectivity and efficacy of SARMs .

Drug Design and Stereochemistry

Due to the stereogenicity of the carbons in the pyrrolidine ring, this compound can be used to explore the impact of stereochemistry on drug efficacy. Different stereoisomers can bind to enantioselective proteins in unique ways, leading to varied biological profiles. This makes the compound an excellent candidate for drug design research, where the orientation of substituents is crucial .

Pharmacokinetic Profile Modification

Researchers have synthesized derivatives of pyrrolidine to modify the pharmacokinetic profile of drugs. This involves altering how a drug is absorbed, distributed, metabolized, and excreted in the body. By tweaking the structure of pyrrolidine derivatives, scientists can improve the drug’s performance and patient outcomes .

Treatment of Human Diseases

The pyrrolidine scaffold is widely used to obtain biologically active compounds for treating human diseases. Its non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space, which is essential for discovering new therapeutic agents .

Structural Diversity in Heterocyclic Compounds

The saturated nature of the pyrrolidine ring enables greater structural diversity compared to flat heteroaromatic rings. This diversity is crucial for generating novel compounds with potential biological activity, making our compound a valuable tool for medicinal chemists .

Synthesis of Bioactive Molecules

The pyrrolidine ring is often used in the synthesis of bioactive molecules with target selectivity. The compound can serve as a starting point or intermediate in the synthesis of molecules aimed at specific biological targets, contributing to the development of new drugs .

properties

IUPAC Name

4-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-3-2-4-17(20-13)23-16-9-10-21(12-16)18(22)15-7-5-14(11-19)6-8-15/h2-8,16H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUINSJCCOUCFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

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